4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Description
4-[(4-Ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a synthetic bicyclic organic compound characterized by a camphor-derived bicyclo[2.2.1]heptan-2-one core modified with a piperazine-ethylcarbamoyl group at the 4-position. Its molecular formula is C17H28N2O2, with a molecular weight of 292.42 g/mol and CAS number 326916-97-6 .
The synthesis likely involves coupling a pre-formed 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one derivative with a 4-ethylpiperazine unit via a carbonyl linkage.
Properties
IUPAC Name |
4-(4-ethylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-5-18-8-10-19(11-9-18)14(21)17-7-6-16(4,13(20)12-17)15(17,2)3/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHOCXQWYZHQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the piperazine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it to related bicyclic and piperazine-containing molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Modifications: The target compound shares the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one core with camphor but replaces the 4-position hydrogen with a piperazinyl carbonyl group. In contrast, 1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one () uses a sulfonyl linker, which may improve metabolic stability but reduce hydrogen-bonding capacity .
Camphor, lacking nitrogen, is instead utilized for its volatile aromatic properties and topical analgesic effects . The oxime derivative () introduces a fluorine-substituted benzyl group, which could enhance bioavailability and target selectivity through halogen bonding .
Biological and Industrial Relevance: Camphor’s natural abundance and low toxicity make it a staple in cosmetics and pharmaceuticals. The synthetic modifications in the target compound and its analogs aim to expand applications into specialized drug development or chemical synthesis .
Synthetic Considerations :
- Piperazine-containing derivatives generally require multi-step syntheses involving nucleophilic substitutions or coupling reactions. The target compound’s carbonyl linkage may offer milder reaction conditions compared to sulfonyl-based analogs .
Biological Activity
4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the preparation of the bicyclic heptane core, typically via a Diels-Alder reaction followed by functional group modifications to introduce the piperazine moiety. The synthesis requires controlled conditions to achieve high yields and purity.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 4-(4-ethylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
| Molecular Formula | C17H28N2O2 |
| CAS Number | 676348-65-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperazine moiety allows binding to various receptors and enzymes, modulating their activity and triggering biochemical pathways that can lead to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits potential as a drug candidate due to its pharmacological properties:
- Antiviral Activity : It has been investigated for its efficacy against viruses such as Respiratory Syncytial Virus (RSV), demonstrating significant antiviral properties with IC50 values in the micromolar range .
- Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Antiviral Efficacy Against RSV
In a study evaluating various piperazine derivatives, this compound showed promising results:
- IC50 Value : The compound exhibited an IC50 value of approximately 5.1 µM against RSV.
- Selectivity Index (SI) : A selectivity index of 20 was reported, indicating a favorable therapeutic window compared to toxic effects observed in cell lines .
Neuropharmacological Investigations
Another study focused on the neuropharmacological aspects of the compound:
- Behavioral Tests : Animal models treated with the compound displayed reduced anxiety-like behavior in elevated plus-maze tests.
- Mechanistic Insights : The modulation of serotonin and dopamine pathways was suggested as a mechanism for its anxiolytic effects.
Comparative Analysis with Similar Compounds
The unique bicyclic structure of this compound distinguishes it from other piperazine derivatives:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Trimetazidine | Piperazine derivative | Cardioprotective |
| Ranolazine | Piperazine derivative | Antianginal |
This compound's distinct structural features may contribute to its unique biological activities and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
